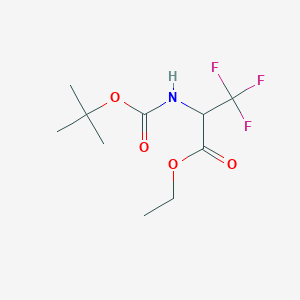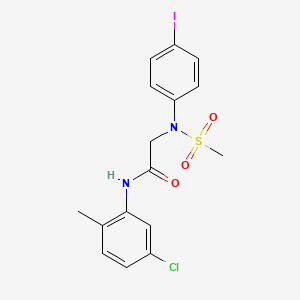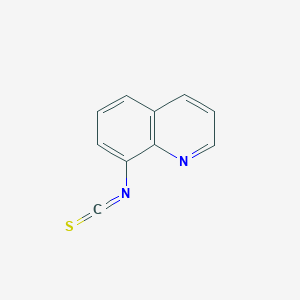![molecular formula C30H32ClNO3 B12448747 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione](/img/structure/B12448747.png)
9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione is a complex organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione, an aldehyde, and an amine or ammonium acetate. The reaction is often carried out in an ionic liquid medium such as [bmim]Br, which provides a benign environment with good solvating ability and high thermal stability . The reaction conditions include moderate temperatures and the use of catalysts to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the methoxy and chlorophenyl groups allows for oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Wissenschaftliche Forschungsanwendungen
9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel modulator, which could be useful in treating cardiovascular diseases.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it a candidate for research in anti-tumor and anti-diabetic agents.
Industrial Applications: Its stability and unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione involves its interaction with calcium channels in biological systems. The compound modulates the flow of calcium ions, which is crucial for various physiological processes such as muscle contraction and neurotransmission . The molecular targets include specific calcium channel subunits, and the pathways involved are related to calcium signaling.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione: This compound has a dichlorophenyl group instead of a chlorophenyl group, which affects its chemical reactivity and biological activity.
3,3,6,6-tetramethyl-9,10-di(4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione: This compound features two methoxyphenyl groups, which enhance its lipophilicity and potential biological applications.
The uniqueness of 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H32ClNO3 |
|---|---|
Molekulargewicht |
490.0 g/mol |
IUPAC-Name |
9-[2-[(4-chlorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C30H32ClNO3/c1-29(2)13-21-27(23(33)15-29)26(28-22(32-21)14-30(3,4)16-24(28)34)20-7-5-6-8-25(20)35-17-18-9-11-19(31)12-10-18/h5-12,26,32H,13-17H2,1-4H3 |
InChI-Schlüssel |
UXIFKXGGDYBUCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide](/img/structure/B12448669.png)


![N-benzyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12448688.png)

![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448703.png)
![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B12448708.png)
![2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12448723.png)

![5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12448734.png)
![2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12448738.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide](/img/structure/B12448739.png)
![2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B12448745.png)
